REACTION_CXSMILES
|
NC(CCCCCCCCC(N)C(C)C)C(C)C.[CH:19]1([CH:24]2[CH2:35][CH:34]=[CH:33][CH2:32][CH2:31][CH:30]=[CH:29][CH2:28][CH:27]([CH:36]3[CH2:40][CH2:39][CH2:38][CH2:37]3)[N:26]=[N:25]2)[CH2:23][CH2:22][CH2:21][CH2:20]1>>[NH2:25][CH:24]([CH:19]1[CH2:23][CH2:22][CH2:21][CH2:20]1)[CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH:27]([NH2:26])[CH:36]1[CH2:40][CH2:39][CH2:38][CH2:37]1
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Name
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( a )
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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NC(C(C)C)CCCCCCCCC(C(C)C)N
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Name
|
|
Quantity
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200 g
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Type
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reactant
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Smiles
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C1(CCCC1)C1N=NC(CC=CCCC=CC1)C1CCCC1
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
affording
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Type
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CUSTOM
|
Details
|
after purification
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Type
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DISTILLATION
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Details
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by chromatography and distillation 39.2 g (19% of theory) of 1,10-diamino-1,10-dicyclopentyl-decane as a colourless oil [b.p. 174°-178° C./0.002 torr
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Name
|
|
Type
|
|
Smiles
|
NC(CCCCCCCCC(C1CCCC1)N)C1CCCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |